2-(4-methoxyphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
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Overview
Description
2-(4-Methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is a complex organic compound that features a combination of methoxyphenoxy, pyridinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the methoxyphenoxy group can be introduced via nucleophilic substitution reactions, while the pyridinyl and thiophenyl groups can be incorporated through palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophenyl group can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine.
Scientific Research Applications
2-(4-Methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological pathways and interactions.
Industry: It may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenoxy)-N-(pyridin-2-yl)acetamide
- 2-(4-Methoxyphenoxy)-N-(thiophen-2-yl)acetamide
- N-(Pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide
Uniqueness
2-(4-Methoxyphenoxy)-N-(pyridin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyphenoxy group enhances its solubility and reactivity, while the pyridinyl and thiophenyl groups contribute to its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C19H18N2O3S |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-14-19(22)21(13-17-5-4-12-25-17)18-6-2-3-11-20-18/h2-12H,13-14H2,1H3 |
InChI Key |
BOBHZUFUNYADEC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
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